3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester
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Overview
Description
3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is a boronic ester derivative with significant utility in organic synthesis. This compound is characterized by the presence of a bromine atom, an isopropoxy group, a formyl group, and a boronic ester moiety on a phenyl ring. It is commonly used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester typically involves the following steps:
Isopropoxylation: The substitution of a hydrogen atom with an isopropoxy group.
Formylation: The addition of a formyl group to the phenyl ring.
Boronic Ester Formation: The final step involves the formation of the boronic ester using pinacol as a protecting group.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic ester moiety can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol. Substitution of the bromine atom can result in a variety of functionalized phenylboronic esters .
Scientific Research Applications
3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The presence of the formyl group allows for further functionalization, enhancing its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-isopropoxy-5-formylphenylboronic acid: Lacks the pinacol ester moiety but shares similar functional groups.
2-Isopropoxy-5-formylphenylboronic acid pinacol ester: Lacks the bromine atom but has similar reactivity.
3-Bromo-5-formylphenylboronic acid pinacol ester: Lacks the isopropoxy group but can undergo similar reactions.
Uniqueness
3-Bromo-2-isopropoxy-5-formylphenylboronic acid pinacol ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of the boronic ester moiety allows for participation in Suzuki-Miyaura coupling reactions, while the formyl and bromine groups enable further functionalization .
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BBrO4/c1-10(2)20-14-12(7-11(9-19)8-13(14)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFHAYPAXWFJGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC(C)C)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BBrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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